Cas no 1893843-85-0 (6-chloro-2-(2,2-dimethylpropyl)imidazo1,2-apyridine)

6-クロロ-2-(2,2-ジメチルプロピル)イミダゾ[1,2-a]ピリジンは、複雑な有機化合物であり、特に医薬品中間体や材料科学分野での応用が期待されています。この化合物は、イミダゾピリジン骨格にクロロ基と体積の大きいtert-ブチル基が結合した特徴的な構造を持ち、高い化学的安定性と反応性を併せ持っています。その分子設計により、特定の生物学的ターゲットに対する選択性や、他の官能基との反応効率が向上する可能性があります。また、結晶性や溶解性などの物理化学的特性が調整可能である点も、製薬プロセスにおける利点となります。

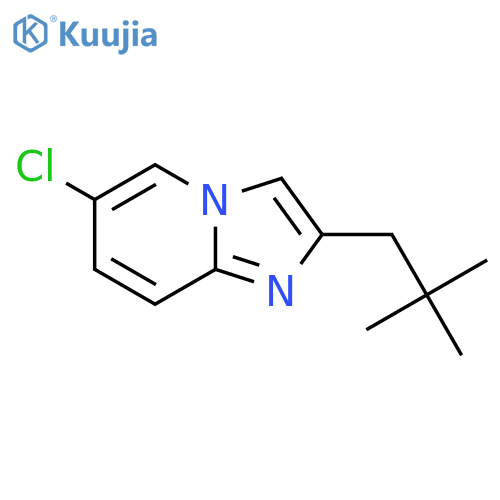

1893843-85-0 structure

商品名:6-chloro-2-(2,2-dimethylpropyl)imidazo1,2-apyridine

6-chloro-2-(2,2-dimethylpropyl)imidazo1,2-apyridine 化学的及び物理的性質

名前と識別子

-

- 6-chloro-2-(2,2-dimethylpropyl)imidazo1,2-apyridine

- 6-chloro-2-(2,2-dimethylpropyl)imidazo[1,2-a]pyridine

- 1893843-85-0

- EN300-1197824

-

- インチ: 1S/C12H15ClN2/c1-12(2,3)6-10-8-15-7-9(13)4-5-11(15)14-10/h4-5,7-8H,6H2,1-3H3

- InChIKey: BQXUGSKZFWEZNS-UHFFFAOYSA-N

- ほほえんだ: ClC1C=CC2=NC(=CN2C=1)CC(C)(C)C

計算された属性

- せいみつぶんしりょう: 222.0923762g/mol

- どういたいしつりょう: 222.0923762g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 224

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.4

- トポロジー分子極性表面積: 17.3Ų

6-chloro-2-(2,2-dimethylpropyl)imidazo1,2-apyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1197824-10000mg |

6-chloro-2-(2,2-dimethylpropyl)imidazo[1,2-a]pyridine |

1893843-85-0 | 10000mg |

$3315.0 | 2023-10-03 | ||

| Enamine | EN300-1197824-0.5g |

6-chloro-2-(2,2-dimethylpropyl)imidazo[1,2-a]pyridine |

1893843-85-0 | 0.5g |

$974.0 | 2023-06-08 | ||

| Enamine | EN300-1197824-1.0g |

6-chloro-2-(2,2-dimethylpropyl)imidazo[1,2-a]pyridine |

1893843-85-0 | 1g |

$1014.0 | 2023-06-08 | ||

| Enamine | EN300-1197824-0.1g |

6-chloro-2-(2,2-dimethylpropyl)imidazo[1,2-a]pyridine |

1893843-85-0 | 0.1g |

$892.0 | 2023-06-08 | ||

| Enamine | EN300-1197824-100mg |

6-chloro-2-(2,2-dimethylpropyl)imidazo[1,2-a]pyridine |

1893843-85-0 | 100mg |

$678.0 | 2023-10-03 | ||

| Enamine | EN300-1197824-250mg |

6-chloro-2-(2,2-dimethylpropyl)imidazo[1,2-a]pyridine |

1893843-85-0 | 250mg |

$708.0 | 2023-10-03 | ||

| Enamine | EN300-1197824-500mg |

6-chloro-2-(2,2-dimethylpropyl)imidazo[1,2-a]pyridine |

1893843-85-0 | 500mg |

$739.0 | 2023-10-03 | ||

| Enamine | EN300-1197824-1000mg |

6-chloro-2-(2,2-dimethylpropyl)imidazo[1,2-a]pyridine |

1893843-85-0 | 1000mg |

$770.0 | 2023-10-03 | ||

| Enamine | EN300-1197824-0.25g |

6-chloro-2-(2,2-dimethylpropyl)imidazo[1,2-a]pyridine |

1893843-85-0 | 0.25g |

$933.0 | 2023-06-08 | ||

| Enamine | EN300-1197824-0.05g |

6-chloro-2-(2,2-dimethylpropyl)imidazo[1,2-a]pyridine |

1893843-85-0 | 0.05g |

$851.0 | 2023-06-08 |

6-chloro-2-(2,2-dimethylpropyl)imidazo1,2-apyridine 関連文献

-

Zeev Aizenshtat,Sharon Ruthstein Phys. Chem. Chem. Phys., 2012,14, 13046-13052

-

Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433

-

4. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818

-

5. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters†Yoshitake Nishiyama,Takamitsu Hosoya,Suguru Yoshida Chem. Commun., 2020,56, 5771-5774

1893843-85-0 (6-chloro-2-(2,2-dimethylpropyl)imidazo1,2-apyridine) 関連製品

- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)

- 1993365-96-0(2-{[(1S,2S)-2-Hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol)

- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)

- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)

- 152840-81-8(Valine-1-13C (9CI))

- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)

- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)

- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)

- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)

- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)

推奨される供給者

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量